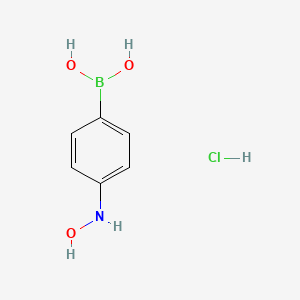
4-Hydroxyaminobenzeneboronic Acid Hydrochloride
Cat. No. B8663445
Key on ui cas rn:
92448-00-5
M. Wt: 189.41 g/mol
InChI Key: ZOKSGDSVAYNJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04462819
Procedure details


Employing the procedure of Example II, 1.1 gms of 4-nitrophenylboronic acid was hydrogenated at 42 psi in 50 ml of methanol containing 0.7 ml of conc. HCl on a Parr shaker hydrogenation apparatus for 3 hours using palladium on carbon as catalyst. After filtering, the filtrate was concentrated yielding 0.91 gms of a white-powdery solid having a melting point of 200°-205° C. (decomposition).




Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([O-])=[O:2].[ClH:13]>CO.[Pd]>[ClH:13].[OH:2][NH:1][C:4]1[CH:5]=[CH:6][C:7]([B:10]([OH:12])[OH:11])=[CH:8][CH:9]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ONC1=CC=C(C=C1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.91 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
